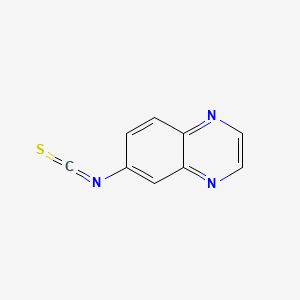

Dutasteride Related Impurity 1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dutasteride is a synthetic 4-azasteroid . It is a selective inhibitor of both the type 1 and type 2 isoforms of steroid 5alpha-reductase, an intracellular enzyme that converts testosterone to 5alpha-dihydrotestosterone . Dutasteride is a white to pale yellow powder .

Synthesis Analysis

The synthesis of Dutasteride involves multiple steps of reactions starting from the material, pregnenolone acid . During the process development of dutasteride in the laboratory, some impurity peaks were observed in HPLC ranging from 0.05 to 0.1% .Molecular Structure Analysis

The molecular structure of Dutasteride is (5a,17b)-3-Oxo-4-azaandrost-1-ene-17-carboxylic acid .Chemical Reactions Analysis

During the process development of dutasteride in the laboratory, some impurity peaks were observed in HPLC ranging from 0.05 to 0.1%. The same samples were analyzed by LCMS method and identified peak at m/z 508 (desmethyl dutasteride), 530 (dihydro dutasteride) and 528 (isomer of dutasteride) .Physical And Chemical Properties Analysis

Dutasteride is a white to pale yellow powder with a melting point of 242 to 250°C. It is soluble in ethanol (44 mg/mL), methanol (64 mg/mL) and Polyethylene glycol 400 (3 mg/mL), but it is insoluble in water .Aplicaciones Científicas De Investigación

Specific Scientific Field

Dutasteride is a 5α-reductase inhibitor primarily used to treat benign prostatic hyperplasia (BPH) and male pattern baldness. Its related impurities, including Impurity 1, are essential to study for quality control and safety. The specific scientific field for this analysis lies at the intersection of analytical chemistry, pharmaceutical sciences, and drug development.

A. Stability Indicating Method Development

Researchers develop stability-indicating methods to assess the drug’s shelf life and degradation pathways. Impurity 1 serves as a critical marker for drug stability under various stress conditions (e.g., hydrolysis, oxidation, photolysis, and thermal degradation) .

B. Isolation and Characterization

Laboratory studies focus on isolating and characterizing Impurity 1. Researchers aim to understand its chemical structure, properties, and potential toxicity .

C. LC-MS Identification

Liquid chromatography-mass spectrometry (LC-MS) helps identify Impurity 1. Researchers analyze samples to detect specific mass-to-charge ratios (m/z) associated with this impurity .

D. Pharmacokinetic Studies

Pharmacokinetic studies explore how Impurity 1 interacts with the body. Researchers investigate its absorption, distribution, metabolism, and excretion .

E. Bioavailability Assessment

Impurity 1’s impact on dutasteride bioavailability is crucial. Researchers study its influence on drug absorption and systemic exposure.

F. Toxicological Evaluation

Toxicology studies assess Impurity 1’s safety profile. Researchers determine its potential adverse effects and establish acceptable limits.

Methods of Application

Researchers employ various techniques:

- UPLC Method : A reversed-phase ultra-performance liquid chromatography (RP-UPLC) method separates Impurity 1 from dutasteride. The mobile phase typically consists of a buffer-acetonitrile mixture. Detection occurs at a specific wavelength (e.g., 210 nm) .

- LC-MS : Researchers use LC-MS to identify Impurity 1 by its m/z value .

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

Propiedades

Número CAS |

104214-61-1 |

|---|---|

Nombre del producto |

Dutasteride Related Impurity 1 |

Fórmula molecular |

C19H28N2O2 |

Peso molecular |

316.44 |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

(5α,17β)-3-Oxo-4-azaandrost-1-ene-17-carboxamide; [4aR-(4aα,4bβ,6aα,7α,9aβ,9bα,11aβ)]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-Tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

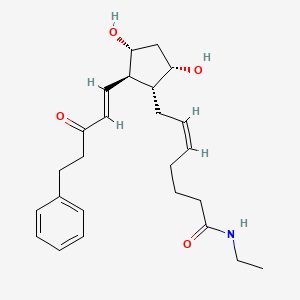

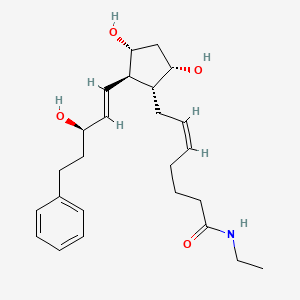

![(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B601880.png)

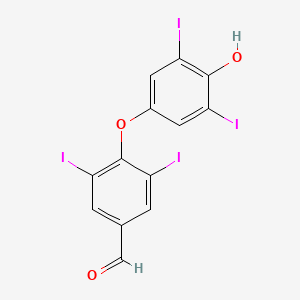

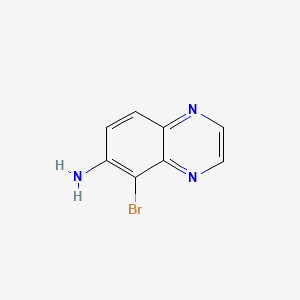

![(R)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601889.png)